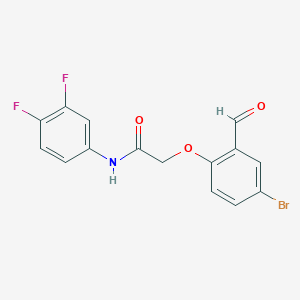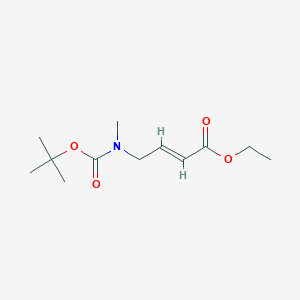
3,3-Dibromocyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dibromocyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2138234-70-3 . It has a molecular weight of 257.91 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6Br2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9) . This indicates that the molecule consists of a cyclobutane ring with two bromine atoms attached to the same carbon atom and a carboxylic acid group attached to an adjacent carbon atom .科学的研究の応用
Tumor-Seeking Agents and PET Tracers
One significant application of cyclobutane-1-carboxylic acid derivatives is in the development of tumor-seeking agents for positron emission tomography (PET). Washburn et al. (1979) explored 1-Aminocyclobutane[11C]carboxylic acid as a potential tumor-seeking agent, finding it preferentially incorporated by several tumor types in rats and hamsters with minimal toxicity (Washburn et al., 1979). Similarly, Shoup et al. (1999) developed 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with 18F for nuclear medicine imaging, showing promise in tumor localization and offering a potential PET tracer for tumor imaging (Shoup et al., 1999).
Folding and Conformational Studies
Cyclobutane beta-amino acid oligomers have been studied for their conformational preferences, revealing a marked preference for folding into a well-defined 12-helical conformation. This suggests potential applications in the design of novel peptides and proteins with specific structural features (Carlos Fernandes et al., 2010).
Synthesis and Chemical Properties
The synthesis and evaluation of specific cyclobutane-1-carboxylic acid derivatives have been extensively studied, highlighting their utility in organic synthesis and potential applications in medicinal chemistry. For instance, the synthesis of methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid and its subsequent thermolysis to methyl (2H)-pyrane-5-carboxylate underscores the versatility of cyclobutane derivatives in organic transformations (S. Niwayama et al., 1992).
Antagonist Activity and Anticonvulsant Action
Cyclobutane-1-carboxylic acid derivatives have also been explored for their biological activity, including NMDA receptor antagonist activity and anticonvulsant action. This suggests potential therapeutic applications for these compounds in treating neurological disorders (Y. Gaoni et al., 1994).
特性
IUPAC Name |
3,3-dibromocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFOHXLYXYMKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2867951.png)

![dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2867953.png)

![(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2867956.png)
![2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2867958.png)


![4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2867961.png)
![3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2867963.png)
![N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2867965.png)



